1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine
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Overview
Description
1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine is an organic compound with the molecular formula C10H17N3O It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two nitrogen atoms at non-adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine typically involves the reaction of cyclopentanol with a suitable pyrazole derivative under specific conditions. One common method involves the use of cyclopentyl bromide and 5-methyl-1H-pyrazol-3-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyclopentyloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogen addition.
Substitution: Formation of substituted pyrazole derivatives with different functional groups replacing the cyclopentyloxy group.
Scientific Research Applications
1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 5-[(Cyclopentyloxy)methyl]-1-methyl-1H-pyrazol-3-amine
- 1-Cyclopentyl-3-methyl-1H-pyrazol-5-amine
Uniqueness
1-[(Cyclopentyloxy)methyl]-5-methyl-1H-pyrazol-3-amine is unique due to its specific structural features, such as the presence of the cyclopentyloxy group and the methyl substitution on the pyrazole ring. These structural characteristics contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H17N3O |
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Molecular Weight |
195.26 g/mol |
IUPAC Name |
1-(cyclopentyloxymethyl)-5-methylpyrazol-3-amine |
InChI |
InChI=1S/C10H17N3O/c1-8-6-10(11)12-13(8)7-14-9-4-2-3-5-9/h6,9H,2-5,7H2,1H3,(H2,11,12) |
InChI Key |
FHTZMHXLWGXZGX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NN1COC2CCCC2)N |
Origin of Product |
United States |
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